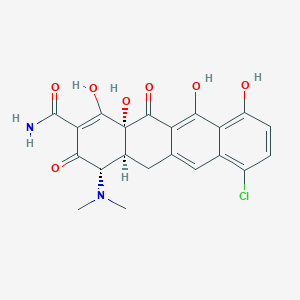
Anhydrodemeclocycline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anhydrodemeclocycline is a derivative of demeclocycline, a tetracycline antibiotic. It is known for its broad-spectrum antibacterial properties and is used in various scientific research applications. The compound is characterized by its molecular formula C21H19ClN2O7 and a molecular weight of 446.838 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anhydrodemeclocycline can be synthesized through the chemical modification of demeclocycline. The process involves the removal of water molecules from demeclocycline under specific reaction conditions. The synthetic route typically includes the use of reagents such as sodium methoxide and methanol, followed by purification steps to isolate the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the compound. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Anhydrodemeclocycline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
Anhydrodemeclocycline has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to bacterial resistance and protein synthesis inhibition.
Medicine: Investigated for its potential use in treating bacterial infections and as a tool in antibiotic resistance research.
Industry: Utilized in the development of new antibiotics and in quality control processes for pharmaceutical products
Mechanism of Action
Anhydrodemeclocycline exerts its effects by binding to the 30S ribosomal subunit of bacteria, inhibiting the binding of aminoacyl-tRNA to the ribosome. This action impairs protein synthesis, leading to the inhibition of bacterial growth. The compound is bacteriostatic, meaning it prevents the growth of bacteria rather than killing them directly .
Comparison with Similar Compounds
Demeclocycline: A tetracycline antibiotic with similar antibacterial properties.
Meclocycline: Another tetracycline derivative used in treating skin infections and bacterial vaginitis.
Tetracycline: The parent compound of demeclocycline and anhydrodemeclocycline, widely used as an antibiotic.
Uniqueness: this compound is unique due to its specific structural modifications, which enhance its stability and efficacy compared to its parent compound, demeclocycline. Its ability to inhibit protein synthesis by binding to the ribosomal subunit makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C21H19ClN2O7 |
|---|---|
Molecular Weight |
446.8 g/mol |
IUPAC Name |
(4S,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O7/c1-24(2)15-9-6-7-5-8-10(22)3-4-11(25)13(8)16(26)12(7)18(28)21(9,31)19(29)14(17(15)27)20(23)30/h3-5,9,15,25-26,29,31H,6H2,1-2H3,(H2,23,30)/t9-,15-,21-/m0/s1 |
InChI Key |
BQFNYHFSJOJWHN-RAYAVSTASA-N |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2CC3=CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl |
Canonical SMILES |
CN(C)C1C2CC3=CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13423182.png)
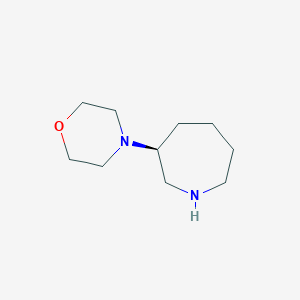
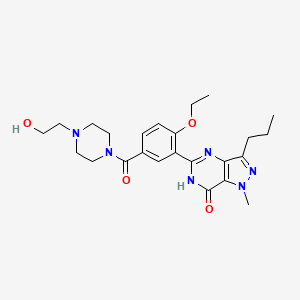
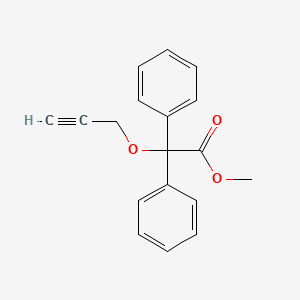
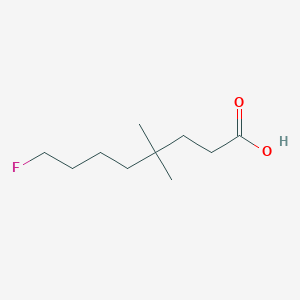
![2-(1-Amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13423197.png)
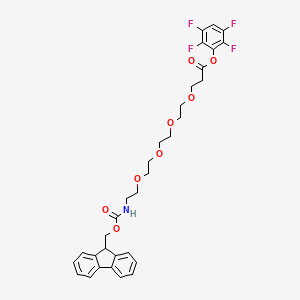
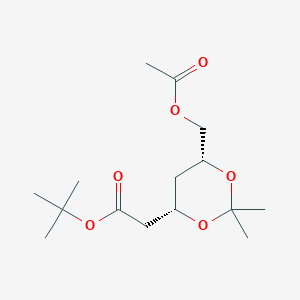

![9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B13423219.png)


![Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate](/img/structure/B13423235.png)
